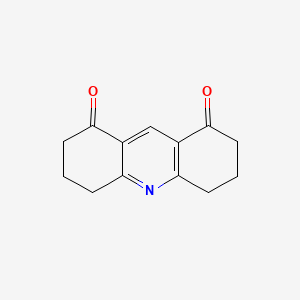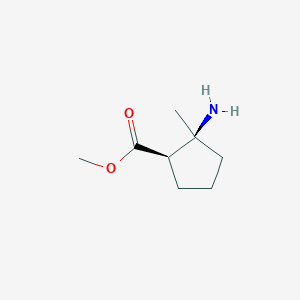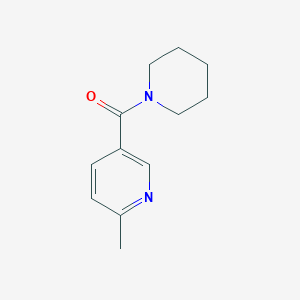
3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione
Overview
Description
3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione is a chemical compound belonging to the acridinedione family. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and material science. The tetrahydro derivative of 1,8-acridinedione is particularly interesting due to its stability and reactivity under different conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione typically involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with aromatic aldehydes in the presence of a catalyst. One common method employs silica boron-sulfuric acid nanoparticles (SBSANs) as a solid Lewis-protic acid catalyst. This method is efficient and environmentally friendly, providing high yields under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of heterogeneous catalysts like SBSANs also facilitates the recovery and reuse of the catalyst, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex acridinedione derivatives.
Reduction: Reduction reactions can yield tetrahydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridinedione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted acridinedione derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
1,8-Dioxo-octahydroxanthene: Another compound with a similar core structure but different functional groups.
1,8-Dioxo-9-aryl-10-aryl-decahydroacridine: A derivative with additional aryl groups, offering different reactivity and applications.
Uniqueness
3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione stands out due to its stability and ease of synthesis.
Properties
IUPAC Name |
2,3,4,5,6,7-hexahydroacridine-1,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-12-5-1-3-10-8(12)7-9-11(14-10)4-2-6-13(9)16/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTYWKFHKPMJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C(=N2)CCCC3=O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369490 | |
| Record name | 1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56798-21-1 | |
| Record name | 1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-2-(4-chlorophenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1657411.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1657412.png)
![(2E)-2-(3,4-dihydroxybenzylidene)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide](/img/structure/B1657413.png)
![4-chloro-N-[3-(dimethylamino)propyl]-2-nitrobenzamide](/img/structure/B1657414.png)

![Benzo[a]phenazin-5-ol, 6-chloro-9,10-dimethyl-](/img/structure/B1657417.png)
![4-[[2-(5-Phenyl-1,2,4-triazin-3-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1657419.png)
![N-[(3-Bromo-4-methoxy-phenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B1657420.png)
![Ethyl 2-[4-bromo-2-[(E)-(4-oxo-2-sulfanylidene-thiazolidin-5-ylidene)methyl]phenoxy]acetate](/img/structure/B1657421.png)
![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B1657422.png)
![[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[1-(4-chlorophenyl)ethylideneamino]carbamimidothioate](/img/structure/B1657425.png)
![(6R,7R)-3-Methyl-8-oxo-7-(phenylmethoxycarbonylamino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1657428.png)
![3-[(3,4-Dichlorophenyl)methyliminomethyl]-1H-indol-2-ol](/img/structure/B1657429.png)
